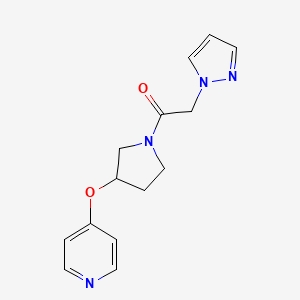

2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-pyrazol-1-yl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c19-14(11-18-8-1-5-16-18)17-9-4-13(10-17)20-12-2-6-15-7-3-12/h1-3,5-8,13H,4,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPZFJLUQPQETJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of an appropriate amine with a dihaloalkane.

Coupling of the Rings: The pyrazole and pyrrolidine rings are then coupled through a nucleophilic substitution reaction, often using a suitable leaving group and a base.

Attachment of the Pyridine Ring: The pyridine ring is introduced via an etherification reaction, where the hydroxyl group of the pyrrolidine ring reacts with a pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Functional Groups

The target compound shares core motifs with several bioactive molecules:

- Pyrazole and Pyrrolidine Motifs: The pyrazole ring and pyrrolidine group are common in kinase inhibitors (e.g., TRK inhibitors in ) due to their ability to form hydrogen bonds and hydrophobic interactions with target proteins . The pyridinyloxy substituent in the target compound may enhance solubility compared to non-polar analogs like the difluorophenyl group in ’s TRK inhibitors.

- Ethanone Bridge: This linker is structurally distinct from the oxime ester group in ’s cytotoxic derivatives, which may reduce metabolic instability compared to ester-containing compounds .

Physicochemical Properties

- Molecular Weight and LogP: Compound 7b (): MW 538.64 g/mol; LogP (estimated) ~4.5 (high due to aromatic thienothiophene) . TRK Inhibitors (): Likely optimized for druglikeness (LogP ~3–4, MW <500 g/mol) . Target Compound: Predicted MW ~340 g/mol; pyridinyloxy group may lower LogP compared to ’s lipophilic analogs.

- Solubility: The pyridinyloxy group in the target compound could enhance aqueous solubility relative to ’s thienothiophene derivatives, which are highly hydrophobic .

Biological Activity

The compound 2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This compound features a pyrazole ring and a pyrrolidine moiety, which are known to contribute to various biological activities. The presence of the pyridin-4-yloxy group enhances its interaction with biological targets.

The biological activity of 2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is primarily attributed to its ability to interact with specific receptors and enzymes. The compound has shown potential as an inhibitor of certain kinases, particularly those involved in cell proliferation and survival pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as Aurora kinases, which play crucial roles in cell division and are often overexpressed in cancer cells.

- Receptor Binding : It can bind to various receptors, potentially influencing signaling pathways related to cancer progression and neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the SAR and potential applications of 2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone.

Study 1: Aurora Kinase Inhibition

In a study focusing on imidazo[4,5-b]pyridine derivatives, compounds with similar structural motifs exhibited potent dual inhibition of Aurora-A and FLT3 kinases. The findings suggest that modifications to the pyrazole ring can enhance selectivity and potency against these targets .

Study 2: Antidepressant Potential

Research on pyrrolidine derivatives indicated that modifications in the structure could lead to improved binding affinity for serotonin receptors, suggesting potential antidepressant properties. Similar strategies could be applied to optimize 2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone for neuropharmacological applications .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Electron-donating groups (EDGs) significantly enhance biological activity.

- The presence of halogen atoms can diminish activity, emphasizing the importance of functional group positioning in optimizing efficacy.

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing 2-(1H-pyrazol-1-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Preparation of intermediates like 3-(pyridin-4-yloxy)pyrrolidine via nucleophilic substitution between pyridin-4-ol and pyrrolidine derivatives under basic conditions.

- Step 2 : Coupling the pyrrolidine intermediate with 2-(1H-pyrazol-1-yl)acetyl chloride using a base (e.g., triethylamine) in anhydrous solvents like dichloromethane .

- Key variables : Temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reagents significantly impact yields. For example, highlights sodium salt reactions with acyl chlorides as efficient for similar ketone derivatives, achieving ~79% yield under optimized reflux conditions .

What analytical techniques are most reliable for characterizing the compound’s structure?

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving complex heterocyclic frameworks .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to distinguish between pyrazole (δ ~7.5–8.5 ppm) and pyrrolidine/pyridine protons (δ ~2.5–4.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~316.17) and fragmentation patterns .

- IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and pyridine/pyrazole ring vibrations .

How can researchers design assays to evaluate the compound’s biological activity?

- Kinase inhibition : Use TRK kinase inhibition assays (e.g., fluorescence-based ADP-Glo™) to assess binding affinity, referencing structurally similar TRK inhibitors in .

- Cytotoxicity : Employ MTS assays on cancer cell lines (e.g., neuroblastoma SH-SY5Y) with IC₅₀ calculations, as demonstrated for pyrazole-oxime derivatives in .

- Receptor interaction : Molecular docking (AutoDock Vina) to model interactions with targets like neurotransmitter receptors, leveraging the pyridine and pyrrolidine motifs’ hydrogen-bonding potential .

Advanced Research Questions

How can structural-activity relationships (SAR) guide optimization of this compound’s bioactivity?

- Key substituents :

- The pyridin-4-yloxy group’s orientation affects kinase selectivity (e.g., TRK vs. EGFR), as seen in ’s fluoro-substituted analogs .

- Pyrazole substituents (e.g., nitro, methyl) modulate cytotoxicity; shows nitro groups enhance redox activity but may increase toxicity .

- Methodology : Synthesize analogs via parallel combinatorial chemistry and screen using high-throughput assays .

What computational strategies predict the compound’s pharmacokinetic properties?

- ADMET profiling : Use QikProp (Schrödinger) to calculate logP (~2.1), aqueous solubility (-3.2 logS), and blood-brain barrier permeability (low, due to polar pyridine) .

- Metabolic stability : Simulate CYP450 interactions (e.g., CYP3A4) with StarDrop’s P450 Module to identify labile sites (e.g., pyrrolidine N-oxide formation) .

How should researchers address contradictions in spectral or bioactivity data?

- Case study : Discrepancies in NMR shifts may arise from tautomerism in the pyrazole ring. Use variable-temperature NMR (VT-NMR) to detect equilibrium between 1H-pyrazole and 2H-pyrazole forms .

- Bioactivity variability : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

What strategies improve synthetic yield in large-scale preparations?

- Catalysis : Replace stoichiometric bases with catalytic systems (e.g., DMAP in acetylation steps) to reduce byproducts .

- Purification : Optimize column chromatography (e.g., silica gel, 10% MeOH/CH₂Cl₂) or use recrystallization from ethanol/water mixtures for higher purity .

How does the compound’s conformational flexibility impact its crystallographic refinement?

- Challenges : The pyrrolidine ring’s puckering and pyridin-4-yloxy torsion angles create multiple low-energy conformers.

- Solution : Refine using SHELXL’s TWIN and BASF commands to model disorder, supported by Hirshfeld surface analysis to validate intermolecular interactions .

What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.